Phenol, 4-(2-bromoethenyl)-
CAS No.: 606488-96-4
Cat. No.: VC18882486
Molecular Formula: C8H7BrO
Molecular Weight: 199.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606488-96-4 |
|---|---|
| Molecular Formula | C8H7BrO |
| Molecular Weight | 199.04 g/mol |
| IUPAC Name | 4-(2-bromoethenyl)phenol |
| Standard InChI | InChI=1S/C8H7BrO/c9-6-5-7-1-3-8(10)4-2-7/h1-6,10H |
| Standard InChI Key | BEBYUMZXLGWXSW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=CBr)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-(2-Bromoethyl)phenol possesses the molecular formula and a molecular weight of 201.061 g/mol . The compound features a phenol group (-OH) at the para position relative to a bromoethyl (-CHCHBr) substituent. This arrangement confers both polar (hydroxyl) and hydrophobic (bromoethyl) regions, influencing its solubility and reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.061 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 276.5 ± 15.0 °C at 760 mmHg |
| Melting Point | 88–92 °C (lit.) |
| Flash Point | 121.1 ± 20.4 °C |
The bromoethyl side chain enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks—a critical feature for its utility in synthetic chemistry .
Physicochemical Properties
Thermal Stability
The compound exhibits a boiling point of 276.5 \pm 15.0 \, ^\circ\text{C}, indicative of moderate volatility under standard atmospheric conditions . Its melting point range (88–92 °C) suggests crystalline solid-state behavior at room temperature, with phase transitions sensitive to impurities.
Solubility and Partitioning
With a density of , 4-(2-bromoethyl)phenol is denser than water, implying limited aqueous solubility. The logP value (estimated via computational methods) likely exceeds 2.5, favoring solubility in organic solvents like dichloromethane or ethyl acetate. This hydrophobicity enhances membrane permeability in biological systems but complicates aqueous-phase reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
4-(2-Bromoethyl)phenol is typically synthesized via bromination of 4-vinylphenol. The reaction employs hydrobromic acid (HBr) or -bromosuccinimide (NBS) in a radical-initiated process:
Key parameters include:
-
Solvent: Acetic acid or tetrahydrofuran (THF)
-
Temperature: 60–80 °C
-
Catalyst: Azobisisobutyronitrile (AIBN) for radical initiation .
Industrial Manufacturing
Industrial production scales this process using continuous-flow reactors to enhance yield and purity. Advanced purification techniques, such as fractional distillation or recrystallization, isolate the product from di-brominated byproducts .
Reactivity and Functionalization
Nucleophilic Substitution
The bromoethyl group undergoes reactions with nucleophiles (e.g., amines, thiols), forming ethers or thioethers:
This reactivity underpins its use in synthesizing drug candidates and polymer precursors .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation, expanding access to biaryl structures for materials science applications .
Comparative Analysis with Analogous Bromophenols
Table 2: Structural and Functional Comparison
The extended ethyl chain in 4-(2-bromoethyl)phenol increases steric bulk compared to 4-(bromomethyl)phenol, altering reaction kinetics and substrate selectivity .
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